molecular formula C12H13BrFNO B1346732 (4-Bromo-2-fluorobenzoyl)piperidine CAS No. 1017035-01-6

(4-Bromo-2-fluorobenzoyl)piperidine

Cat. No.: B1346732
CAS No.: 1017035-01-6
M. Wt: 286.14 g/mol
InChI Key: ZBGVACBSPVNCMO-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorobenzoyl)piperidine is a chemical compound with the molecular formula C12H13BrFNO and a molecular weight of 286.1 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the benzoyl ring, which is attached to a piperidine ring. This compound is used primarily in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorobenzoyl)piperidine typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Bromo-2-fluorobenzoyl chloride+PiperidineThis compound+HCl\text{4-Bromo-2-fluorobenzoyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-2-fluorobenzoyl chloride+Piperidine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorobenzoyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl piperidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

(4-Bromo-2-fluorobenzoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorobenzoyl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine and fluorine atoms may influence its reactivity and binding affinity to various receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-chlorobenzoyl)piperidine
  • (4-Bromo-2-methylbenzoyl)piperidine
  • (4-Fluoro-2-methylbenzoyl)piperidine

Uniqueness

(4-Bromo-2-fluorobenzoyl)piperidine is unique due to the specific combination of bromine and fluorine atoms on the benzoyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGVACBSPVNCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640835
Record name (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017035-01-6
Record name (4-Bromo-2-fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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